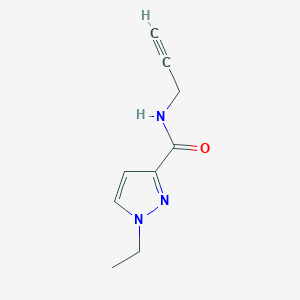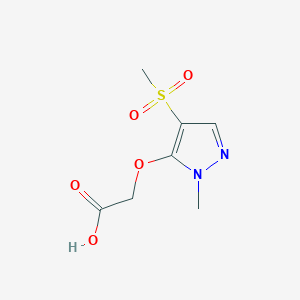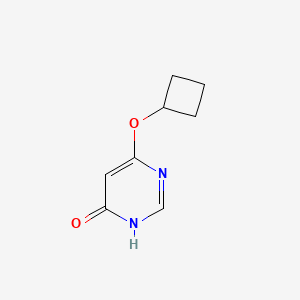
N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide is a compound of significant interest in the field of medicinal chemistry. It is known for its potential as a modulator of cereblon protein, which plays a crucial role in various biological processes, including protein degradation and cellular proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide typically involves several steps, including substitution, click reaction, and addition reaction. One common starting material is 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . The reaction conditions often require specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Click Reactions: These are high-yield reactions that are often used in the synthesis of complex molecules.
Addition Reactions: These reactions involve the addition of atoms or groups to a molecule without the loss of any atom.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles, electrophiles, and catalysts that facilitate the reaction process. Conditions such as temperature, pressure, and solvent choice are critical to achieving the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the substitution reaction might yield various substituted derivatives of the original compound, while click reactions can produce complex, multi-functional molecules.
Scientific Research Applications
N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a modulator of cereblon protein, which is involved in protein degradation pathways.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide involves its interaction with cereblon protein. This interaction modulates the activity of cereblon, leading to the degradation of specific target proteins. This process is crucial in regulating cellular functions and can be leveraged for therapeutic purposes, such as targeting cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pomalidomide: Another compound that modulates cereblon protein activity.
Thalidomide: Known for its immunomodulatory effects and also interacts with cereblon protein.
Lenalidomide: Similar to thalidomide and pomalidomide, it has applications in treating multiple myeloma and other cancers.
Uniqueness
N-(2,6-Dioxopiperidin-3-YL)methanesulfonamide is unique due to its specific structure, which allows it to selectively modulate cereblon protein activity. This selective modulation makes it a valuable compound in the development of targeted therapies for diseases associated with cereblon dysfunction .
Properties
Molecular Formula |
C6H10N2O4S |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H10N2O4S/c1-13(11,12)8-4-2-3-5(9)7-6(4)10/h4,8H,2-3H2,1H3,(H,7,9,10) |
InChI Key |
YRXOTFKIKQCPKD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1CCC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,2,3,3-Tetramethyl-3H-benzo[e]indol-3-ium4-methylbenzenesulfonate](/img/structure/B11793342.png)
![7-Bromo-2-chloro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11793346.png)


![3-Chloro-5,7-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11793362.png)


![5-Chloro-6-oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11793374.png)



